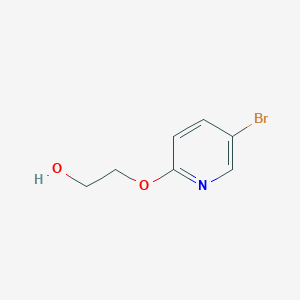

amine CAS No. 807343-04-0](/img/structure/B1290865.png)

[(2-Bromophenyl)methyl](propyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Bromophenyl)methylamine is a compound that can be synthesized through various chemical reactions involving brominated aromatic precursors and amines. The compound is of interest due to its potential applications in medicinal and agrochemical fields. It is related to structures that have been studied for their synthesis methods, molecular interactions, and crystal structures.

Synthesis Analysis

The synthesis of related compounds has been explored through different strategies. For instance, propargylamines, which share a structural motif with (2-Bromophenyl)methylamine, have been synthesized from 1-(arylmethyl)-2-(bromomethyl)aziridines with high overall yields, demonstrating the efficiency of using brominated intermediates in synthesis . Additionally, enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines have been synthesized using enzymatic strategies, indicating the potential for high selectivity in the synthesis of brominated amines . These methods could potentially be adapted for the synthesis of (2-Bromophenyl)methylamine.

Molecular Structure Analysis

The molecular structure of brominated aromatic amines has been studied through X-ray crystallography, revealing insights into the spatial arrangement of atoms and the impact of substituents on the overall molecular conformation . The crystal structure analysis of related compounds shows that the bromine atom can influence the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

Brominated aromatic amines can participate in various chemical reactions. For example, o-Bromo(propa-1,2-dien-1-yl)arenes, which are structurally related to (2-Bromophenyl)methylamine, have been used in domino reactions under palladium catalysis to form enamines and indoles . The reactivity of brominated amines in such reactions highlights the versatility of these compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic amines are influenced by the presence of the bromine atom, which can affect the electron distribution and reactivity of the molecule. The indirect anodic oxidation of amines mediated by brominated aryl amines has been studied, showing that these compounds can act as effective electron transfer mediators . This property is significant for understanding the redox behavior of (2-Bromophenyl)methylamine and related molecules.

Applications De Recherche Scientifique

Synthesis of Benzimidazoles and Thieno[2,3-d]imidazoles:

- A. Lygin and A. Meijere (2009) demonstrated that o-Bromophenyl isocyanide reacts with primary amines to produce 1-substituted benzimidazoles, and 2-bromo-3-isocyanothiophene yields 3-substituted 3H-thieno[2,3-d]imidazoles (Lygin & Meijere, 2009).

Chemoenzymatic Synthesis of Levofloxacin Precursor:

- Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are precursors to the antimicrobial agent Levofloxacin (Mourelle-Insua et al., 2016).

Molecular Structure and Nonlinear Optical Studies:

- Ö. Tamer et al. (2016) investigated the molecular structure of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, revealing its stability and potential in nonlinear optical applications (Tamer et al., 2016).

Photocatalytic Generation of 2-Azolyl Radicals:

- Amandeep Arora and J. Weaver (2016) utilized 2-bromoazoles, including derivatives of bromophenyl, in photocatalysis for intermolecular arylation of unmodified (hetero)arenes (Arora & Weaver, 2016).

Corrosion Inhibition in Mild Steel:

- Y. Boughoues et al. (2020) synthesized four amine derivative compounds, including 2-{[(3-chlorophenyl)amino]methyl}phenol, demonstrating their effectiveness as corrosion inhibitors on mild steel surfaces (Boughoues et al., 2020).

Copper-catalyzed Amination of Haloarenes:

- Haibo Zhao, H. Fu, and R. Qiao (2010) developed a copper-catalyzed direct amination method using NaN3 as the amino source, applicable to ortho-functionalized haloarenes like 2-bromobenzoic acid and N-(2-bromophenyl)acetamide derivatives (Zhao, Fu, & Qiao, 2010).

These studies highlight the versatility of (2-Bromophenyl)methylamine and related compounds in various scientific applications, particularly in organic synthesis, material science, and pharmaceuticals.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various receptors and enzymes in the body, influencing their function .

Mode of Action

It is known that the compound can participate in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

Similar compounds have been shown to influence various pathways, including those involved in inflammation and cancer .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution in the body.

Result of Action

Similar compounds have been shown to have various effects, including anti-inflammatory and anticancer activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Bromophenyl)methylamine. For instance, the compound’s stability may be affected by temperature, as it is stored at 4 degrees Celsius . Additionally, the compound’s efficacy may be influenced by the pH and the presence of other compounds in the environment.

Propriétés

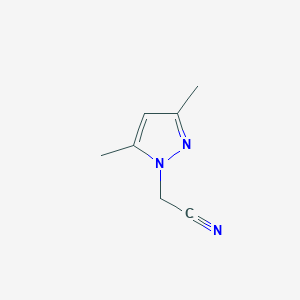

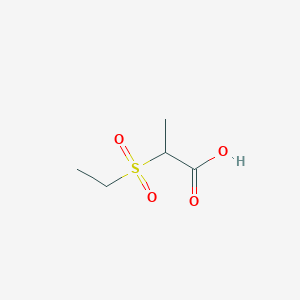

IUPAC Name |

N-[(2-bromophenyl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h3-6,12H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMWUBSJLNWWPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

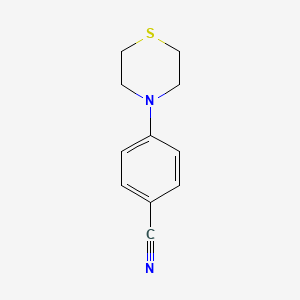

CCCNCC1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

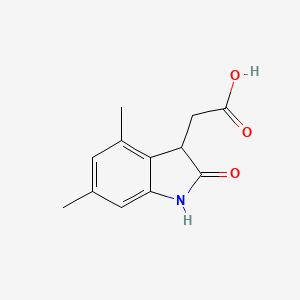

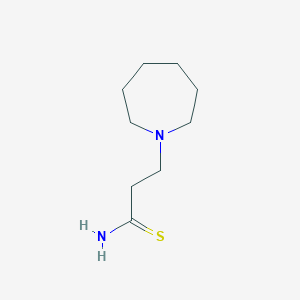

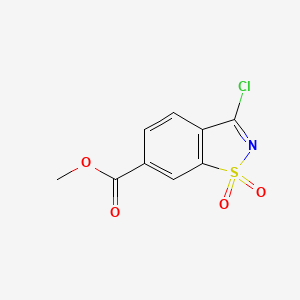

![6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1290789.png)